(S)-1-(p-Tolyl)propan-1-amine hydrochloride
Description
(S)-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral primary amine hydrochloride salt characterized by a propane backbone with a para-methylphenyl (p-tolyl) group attached to the first carbon and an amine group in the (S)-configuration. This compound is structurally related to amphetamine derivatives but differs in substitution patterns and stereochemistry. Its molecular formula is C₁₀H₁₆ClN (molecular weight: 185.69 g/mol), as confirmed by its enantiomer’s data . The para-methyl group on the aromatic ring and the stereochemistry at the chiral center critically influence its physicochemical properties and biological interactions, making it a subject of interest in pharmaceutical and synthetic chemistry research.
Properties
IUPAC Name |
(1S)-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMBXZLOUIZLE-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(p-Tolyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(p-Tolyl)propan-1-amine from commercially available starting materials.
Chiral Resolution: The enantiomeric purity is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The free base (S)-1-(p-Tolyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the enantiomeric excess and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(p-Tolyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and substituted aromatic compounds.
Scientific Research Applications
(S)-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with applications in organic synthesis and pharmaceutical research. It is the hydrochloride salt form of (S)-1-(p-Tolyl)propan-1-amine and is characterized by a tolyl group attached to a propan-1-amine backbone.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a building block in the synthesis of chiral molecules and as a chiral ligand in asymmetric catalysis.
- Biology The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
- Medicine It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry It is utilized in the production of fine and specialty chemicals.
Preparation Methods
The synthesis of this compound typically involves these steps:
- Preparation of (S)-1-(p-Tolyl)propan-1-amine from commercially available starting materials.
- Achieving enantiomeric purity through chiral resolution techniques, which may involve chiral catalysts or auxiliaries.
- Converting the free base (S)-1-(p-Tolyl)propan-1-amine to its hydrochloride salt by treatment with hydrochloric acid.
In industrial settings, the production may involve large-scale chiral resolution processes and continuous flow reactors to ensure consistent quality and yield, with optimized reaction conditions to maximize enantiomeric excess and minimize impurities.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation can form corresponding imines or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the compound into different amines or alcohols. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine group. Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
The major products formed from these reactions include imines, amides, secondary amines, and substituted aromatic compounds.
This compound acts as a monoamine transporter substrate, showing activity at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). It can inhibit the reuptake of neurotransmitters, suggesting potential applications in treating mood disorders and neuropsychiatric conditions. Research indicates it can induce neurotransmitter release, potentially contributing to stimulant effects, and in vitro studies have shown it increases dopamine levels in neuronal cultures, supporting its potential use in treating conditions like depression and ADHD.
Comparison to Similar Compounds
| Compound | Uniqueness |
|---|---|
| (R)-1-(p-Tolyl)propan-1-amine hydrochloride | This compound is unique due to its specific chiral configuration and the presence of the tolyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity. |
| (S)-1-Phenylpropan-1-amine hydrochloride | |
| (S)-1-(p-Methoxyphenyl)propan-1-amine hydrochloride |
Mechanism of Action
The mechanism of action of (S)-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations :
- Substituent Position : Moving the methyl group from para (target compound) to ortho or meta (e.g., ) disrupts symmetry and may reduce binding affinity in receptor models due to altered steric and electronic profiles.
- Chain Length : The butan-1-amine analog (C4 chain, ) exhibits higher molecular weight and likely enhanced lipophilicity, which could improve blood-brain barrier penetration compared to the C3 target compound.
Enantiomeric Comparisons
The (R)-enantiomer of the target compound shares identical molecular weight and formula but exhibits opposite optical rotation and divergent biological activity. For example, in transporter inhibition assays, (S)-enantiomers of related compounds (e.g., N-alkyl-4-methylamphetamine derivatives) often show higher affinity for monoamine transporters than (R)-forms due to stereospecific binding pockets . While direct data for the target compound is unavailable, this trend suggests its (S)-configuration may confer enhanced pharmacological activity.
Key Observations :
- The target compound and its butan-1-amine analog share similar hazards (e.g., acute toxicity, skin/eye irritation), likely due to their primary amine functionality .
- Allylamine derivatives (e.g., ) exhibit more severe hazards (e.g., corrosive effects), highlighting the impact of structural differences on safety profiles.
Biological Activity
(S)-1-(p-Tolyl)propan-1-amine hydrochloride, commonly referred to as (S)-p-Tolylpropanamine, is a chiral amine that has garnered attention in various fields of pharmacology and medicinal chemistry. This compound is structurally related to several psychoactive substances and has been studied for its potential biological activities, including its interactions with neurotransmitter systems.
- Molecular Formula : C₁₀H₁₅N·HCl
- Molecular Weight : 185.69 g/mol
- CAS Number : 239105-47-6
This compound primarily acts as a monoamine transporter substrate. It exhibits significant activity at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). The compound's ability to inhibit the reuptake of these neurotransmitters suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
-
Neuropharmacological Studies
- Research indicates that this compound can induce release of neurotransmitters, which may contribute to its stimulant effects. In vitro studies demonstrated that the compound increases dopamine levels in neuronal cultures, supporting its potential use in treating conditions like depression and ADHD.
-
Structure-Activity Relationships
- Structural modifications to the amine group have been explored to enhance selectivity towards specific transporters. Studies suggest that variations in the substituents on the aromatic ring influence the binding affinity and efficacy at DAT versus SERT, which is critical for developing targeted therapies with reduced side effects.
-
Toxicological Assessments
- Toxicological evaluations reveal that while the compound exhibits psychoactive properties, its safety profile remains a concern. Long-term exposure studies are needed to fully understand the implications of chronic use.
Q & A
Q. What are the key considerations for synthesizing (S)-1-(p-Tolyl)propan-1-amine hydrochloride with high enantiomeric purity?
To achieve high enantiomeric excess (ee), use chiral resolution or asymmetric synthesis methods. For example, a one-pot synthesis involving allylic alcohols and chiral catalysts (e.g., Rhodium(I) complexes) can yield >95% ee by controlling reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) to favor the (S)-enantiomer . Post-synthesis, confirm ee via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) as the mobile phase .
Q. How can the structure of this compound be validated?
Use a combination of:
- 1H NMR : Look for characteristic signals, such as a triplet at δ 1.2–1.4 ppm (CH2CH3) and a doublet at δ 3.8–4.0 ppm (NH2 adjacent to the stereocenter) .
- Melting Point : Compare experimental values (e.g., 203–205°C) with literature data to confirm purity .
- X-ray Crystallography : Resolve the absolute configuration if ambiguity exists in spectral data .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Recrystallize from ethanol:water (3:1) at 4°C to obtain high-purity crystals. Avoid protic solvents like methanol, which may protonate the amine and reduce yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data between enantiomers of 1-(p-Tolyl)propan-1-amine derivatives?
- Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands (e.g., [3H]SCH23390 for dopamine D1 receptors) to quantify enantiomer-specific Ki values .
- Molecular Dynamics Simulations : Model interactions between the (S)-enantiomer and target receptors (e.g., serotonin transporters) to identify steric or electronic factors influencing selectivity .
- In Vivo Pharmacokinetics : Compare plasma half-life and brain penetration of enantiomers using LC-MS/MS to correlate structural differences with bioavailability .
Q. What strategies mitigate racemization during scale-up synthesis?
- Low-Temperature Reactions : Conduct alkylation steps at –20°C to minimize thermal racemization .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to stabilize the transition state and prevent inversion at the stereocenter .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect early signs of racemization and adjust reaction parameters dynamically .
Q. How do substituents on the p-Tolyl group influence the compound’s physicochemical properties?
- LogP Studies : Replace the methyl group with electron-withdrawing substituents (e.g., -CF3) to increase lipophilicity (measured via shake-flask method) .
- Solubility Testing : Use the CheqSol method to compare aqueous solubility of derivatives, revealing trends in hydrogen-bonding capacity .
- Thermal Stability : Perform TGA-DSC to assess decomposition temperatures, which correlate with steric bulk and crystal packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
